molecular formula C20H38O3 B13858795 1-(1,3-Dioxolan-2-yl)heptadecan-4-one

1-(1,3-Dioxolan-2-yl)heptadecan-4-one

Cat. No.: B13858795
M. Wt: 326.5 g/mol
InChI Key: QMHLLZINPVBRRI-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)heptadecan-4-one is a ketone derivative featuring a 17-carbon chain (heptadecan-4-one) with a 1,3-dioxolane ring attached at the first position. The dioxolane moiety, a five-membered cyclic ether with two oxygen atoms, confers unique chemical stability and reactivity, often used in organic synthesis as a protecting group for ketones or aldehydes .

Properties

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)heptadecan-4-one

InChI

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19(21)15-13-16-20-22-17-18-23-20/h20H,2-18H2,1H3

InChI Key

QMHLLZINPVBRRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC1OCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dioxolan-2-yl)heptadecan-4-one can be synthesized through the reaction of heptadecan-4-one with 1,3-dioxolane under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)heptadecan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)heptadecan-4-one involves its ability to interact with various molecular targets. The dioxolane ring can act as a protecting group for ketones, allowing for selective reactions at other functional groups. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes: While dioxolane rings are commonly formed via diol cyclization (e.g., ), the heptadecan chain in the target compound may necessitate novel methods for chain elongation .
  • Biological Activity : Unlike triazole derivatives (), the target compound’s bioactivity remains unexplored, presenting opportunities for pharmacological studies.
  • Thermal Stability : The long alkyl chain may enhance thermal stability compared to smaller dioxolane derivatives, a hypothesis requiring experimental validation.

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